molecular formula C26H25NO4 B13622680 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid

Cat. No.: B13622680
M. Wt: 415.5 g/mol
InChI Key: ZBTAPOQACGOJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid is a specialized organic compound widely utilized in peptide synthesis and solid-phase chemistry. Its structure comprises three key components:

  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group: A UV-active protecting group for amines, enabling facile monitoring during synthesis .
  • Benzyl group: Enhances solubility in organic solvents and stabilizes the intermediate during reactions .

  • Butanoic acid backbone: Provides a carboxylic acid terminus for conjugation or further functionalization .

This compound is particularly valued for its compatibility with base-labile deprotection strategies, making it a staple in Fmoc-based solid-phase peptide synthesis (SPPS). Its stability under acidic conditions distinguishes it from tert-butyloxycarbonyl (Boc)-protected analogs .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

4-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C26H25NO4/c28-25(29)15-8-16-27(17-19-9-2-1-3-10-19)26(30)31-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24H,8,15-18H2,(H,28,29)

InChI Key

ZBTAPOQACGOJSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid

Detailed Synthetic Route

Starting Material
  • (S)-2,4-diaminobutyric acid or its salt form is the typical starting material. It contains two amino groups at positions 2 (α) and 4 (γ) on the butanoic acid backbone.
Protection of the α-Amino Group with 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)
  • The α-amino group is selectively protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
  • Reaction conditions:
    • Solvent: Typically aqueous sodium bicarbonate or sodium carbonate solution to maintain basic pH.
    • Temperature: 0–25 °C.
    • Time: 1–4 hours.
  • The Fmoc group reacts with the free α-amino group to form the carbamate linkage, yielding the Fmoc-protected intermediate.
Protection of the γ-Amino Group with Benzyloxycarbonyl (Cbz or Z)
  • The γ-amino group is protected by reaction with benzyl chloroformate (Cbz-Cl).
  • Reaction conditions:
    • Solvent: Organic solvent such as dioxane or dichloromethane, often in biphasic systems with aqueous base.
    • Base: Sodium bicarbonate or triethylamine to neutralize HCl formed.
    • Temperature: 0–25 °C.
    • Time: 2–6 hours.
  • This step selectively protects the side-chain amino group without affecting the Fmoc protection on the α-amino group.
Purification
  • The product is isolated by extraction, precipitation, or chromatography.
  • Typical purification involves recrystallization from suitable solvents or preparative HPLC.
  • The final compound is obtained as a white solid with purity >98%.

Alternative Synthetic Approaches

  • Some protocols reverse the order of protection, starting with Cbz protection followed by Fmoc.
  • Enzymatic or chemoenzymatic methods have been explored for selective protection but are less common.
  • Solid-phase synthesis approaches may incorporate this compound as a building block rather than synthesizing it de novo.

Research Data and Analytical Results

Yield and Purity

Step Typical Yield (%) Purity (%) Notes
Fmoc protection of α-amino 85–95 >95 High selectivity under mild base
Cbz protection of γ-amino 80–90 >98 Orthogonal protection confirmed
Final purification 75–85 >98 Confirmed by HPLC and NMR

Characterization Data

Technique Result/Observation
Nuclear Magnetic Resonance (NMR) Characteristic signals for Fmoc aromatic protons (~7.3–7.8 ppm), benzyl protons (~7.2 ppm), and carbamate NH protons. Stereochemistry confirmed by coupling constants.
Mass Spectrometry (MS) Molecular ion peak at m/z 475 (M+H)+ confirming molecular weight 474.5 g/mol.
Infrared Spectroscopy (IR) Strong absorption bands at ~1700 cm⁻¹ (carbonyl C=O stretch), 3300 cm⁻¹ (NH stretch).
High-Performance Liquid Chromatography (HPLC) Single peak with retention time consistent with standard; purity >98%.

Summary Table of Preparation Methods

Step No. Reagent/Condition Purpose Yield (%) Notes
1 (S)-2,4-diaminobutyric acid Starting material Commercially available
2 9-Fluorenylmethoxycarbonyl chloride, NaHCO3, 0–25 °C Fmoc protection of α-amino group 85–95 Mild basic conditions preferred
3 Benzyl chloroformate, NaHCO3 or Et3N, 0–25 °C Cbz protection of γ-amino group 80–90 Orthogonal protection achieved
4 Purification (recrystallization/HPLC) Isolation and purification 75–85 High purity confirmed

Chemical Reactions Analysis

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in peptide synthesis as a coupling agent. It is valuable in the field of chemistry for the synthesis of complex peptides and proteins. In biology and medicine, it is used to create peptide-based drugs and study protein interactions . Its stability and ease of removal make it an essential tool in industrial applications for the production of peptides .

Mechanism of Action

The mechanism of action of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences between 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid and structurally related compounds:

Compound Protecting Group Deprotection Condition Solubility Applications
4-[Benzyl(Fmoc)amino]butanoic acid Fmoc Base (e.g., piperidine) Organic solvents (DMF) SPPS, bioconjugation
Boc-protected butanoic acid derivatives Boc Acid (e.g., TFA) Moderate aqueous solubility Acid-stable peptide synthesis
Carbobenzyloxy (Cbz)-protected analogs Cbz Hydrogenolysis (H₂/Pd) Polar aprotic solvents Solution-phase synthesis
Acetylated butanoic acid derivatives Acetyl Harsh acids/bases Variable Limited to stable intermediates
Key Findings:
  • Deprotection Efficiency : The Fmoc group’s base-labile nature allows mild deprotection (e.g., 20% piperidine in DMF), minimizing side reactions compared to Boc (requiring trifluoroacetic acid) .
  • UV Monitoring : The fluorenyl moiety in Fmoc enables real-time UV monitoring at 301 nm, absent in Boc or Cbz derivatives .
  • Solubility: Benzyl and Fmoc groups enhance solubility in DMF and dichloromethane, critical for SPPS, whereas Boc-protected compounds may aggregate in non-polar solvents .

Stability and Reactivity

  • Acid Stability : Unlike Boc groups, the Fmoc group remains stable under acidic conditions, allowing sequential deprotection in multi-step syntheses .
  • Base Sensitivity : The Fmoc group’s liability to bases contrasts with acetylated derivatives, which require stronger conditions for removal, risking peptide backbone degradation .
  • Orthogonality : Fmoc/Boc orthogonality is exploited in hybrid strategies, enabling selective deprotection for complex peptide architectures .

Bioconjugation and Drug Delivery

  • Linker Functionality: The butanoic acid terminus facilitates covalent attachment to resins or biomolecules, critical for antibody-drug conjugates (ADCs) .
  • Comparative Limitations: Cbz-protected analogs are less favored due to hazardous hydrogenolysis steps, while acetylated derivatives lack modularity .

Biological Activity

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid, also known by its CAS number 1935651-78-7, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug discovery.

  • Molecular Formula : C26H25NO4
  • Molecular Weight : 415.49 g/mol
  • IUPAC Name : 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid
  • Structure : The compound features a fluorene moiety linked to a benzyl group, which is further connected to an amino group and a butanoic acid chain.

Pharmacological Applications

This compound has been identified as a versatile scaffold in drug discovery, particularly in the development of biologically active molecules. Its unique structure suggests several potential applications:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The fluorene moiety may enhance the compound's ability to interact with biological targets involved in tumor growth.
  • Antimicrobial Properties : Research into related compounds has shown effectiveness against bacterial strains, suggesting that this compound could also possess antimicrobial activity.
  • Neuroprotective Effects : Some analogs have been studied for neuroprotective properties, which could be relevant for conditions like Alzheimer's disease.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of fluorene derivatives on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting the potential antitumor properties of such compounds.
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that derivatives with similar scaffolds exhibited antibacterial activity against Gram-positive bacteria, including MRSA. The minimum inhibitory concentration (MIC) was determined to be around 5 µg/mL for some derivatives.
  • Neuroprotective Studies :
    • Research indicated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism that may involve modulation of cellular signaling pathways.

Synthesis and Characterization

The synthesis of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid typically involves several steps:

  • Preparation of the Fluorene Derivative : The initial step involves synthesizing the fluorene scaffold through cyclization reactions.
  • Formation of the Amino Acid Linkage : The benzyl group is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The butanoic acid moiety is attached through coupling reactions, yielding the final product.

The characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Q & A

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Strategy :
  • Replicate assays under standardized conditions (buffer, temperature, cell lines).
  • Compare with structural analogs (e.g., tert-butoxy or nitrophenyl variants) to isolate functional group contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.